molecular formula C15H12FN3S B2607071 4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine CAS No. 1045980-81-1

4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B2607071
CAS No.: 1045980-81-1
M. Wt: 285.34
InChI Key: HUJLHMXSSIRNGK-UHFFFAOYSA-N
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Description

4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an aminophenyl group and a fluorophenyl group attached to a thiazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the aminophenyl and fluorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. For instance, a reaction between 2-aminothiophenol and α-haloketones can yield the thiazole core, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols

Scientific Research Applications

4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c16-12-6-1-2-7-13(12)18-15-19-14(9-20-15)10-4-3-5-11(17)8-10/h1-9H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJLHMXSSIRNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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